

A Comprehensive Technical Guide to 4'-Hydroxyacetophenone for Scientific Research

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Compound of Interest

Compound Name: 4'-Hydroxyacetophenone

Cat. No.: B195518

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4'-Hydroxyacetophenone**, a versatile phenolic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. This document details its chemical synonyms and identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.

Chemical Synonyms and Identifiers

4'-Hydroxyacetophenone is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for **4'-Hydroxyacetophenone**

Category	Identifier	Source
IUPAC Name	1-(4-hydroxyphenyl)ethanone	[1][2][3]
CAS Number	99-93-4	[1][3][4][5]
Common Synonyms	4-Hydroxyacetophenone, p-Hydroxyacetophenone, para-Hydroxyacetophenone, Piceol, 4-Acetylphenol, p-Acetylphenol, 4-Hydroxyphenyl methyl ketone, Methyl p-hydroxyphenyl ketone	[1][3][4][6][7][8][9]
Chemical Formula	C ₈ H ₈ O ₂	[1][3][5]
Molecular Weight	136.15 g/mol	[1][3][5]
InChI	InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3	[1][3]
InChIKey	TXFPEBPIARQUIG-UHFFFAOYSA-N	[1][3]
SMILES	CC(=O)C1=CC=C(C=C1)O	[1][3]
PubChem CID	7469	[1]
ChEBI ID	CHEBI:28032	[1]
EINECS Number	202-802-8	[1][5]
FEMA Number	4330	[1][9][10]
JECFA Number	2040	[1][10]

Physicochemical Properties

A summary of the key physicochemical properties of **4'-Hydroxyacetophenone** is presented in Table 2, providing essential data for experimental design and application.

Table 2: Physicochemical Properties of **4'-Hydroxyacetophenone**

Property	Value	Source
Appearance	White to off-white crystalline solid	[5][7]
Melting Point	109-111 °C	[5][9]
Boiling Point	147-148 °C at 3 mmHg	[9][11]
Solubility	Soluble in ethanol, methanol, ether, and acetone. Slightly soluble in water. Insoluble in petroleum ether.	[5][7]
pKa	7.79	[2]
LogP	1.23 - 1.62	[2]
Vapor Pressure	0.00748 mmHg at 25 °C	[1]
Density	1.109 g/cm ³	[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **4'-Hydroxyacetophenone**, compiled from various scientific sources.

Synthesis Protocols

Two common methods for the synthesis of **4'-Hydroxyacetophenone** are the Fries rearrangement of phenyl acetate and the Friedel-Crafts acylation of phenol.

3.1.1. Fries Rearrangement of Phenyl Acetate

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3]

- Reactants: Phenyl acetate, Aluminum chloride (AlCl₃)
- Solvent: Nitrobenzene or Chlorobenzene

- Procedure:
 - Dissolve phenyl acetate in the chosen solvent in a reaction vessel.
 - Slowly add anhydrous aluminum chloride to the solution while stirring. The reaction is exothermic and should be cooled to maintain the desired temperature.
 - The reaction mixture is heated to a specific temperature (e.g., 60-160 °C) for a defined period (e.g., 1-4 hours) to promote the rearrangement. The ortho/para isomer ratio can be influenced by the reaction temperature.
 - After the reaction is complete, the mixture is cooled and then carefully poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.
 - The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude product.

3.1.2. Friedel-Crafts Acylation of Phenol

This method involves the acylation of phenol with an acylating agent in the presence of a Lewis acid catalyst.[\[12\]](#)

- Reactants: Phenol, Acetic anhydride or Acetyl chloride, Aluminum chloride (AlCl_3)
- Solvent: Carbon disulfide or Nitrobenzene
- Procedure:
 - A solution of phenol and the acylating agent is prepared in the solvent.
 - Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining a low temperature.
 - The reaction mixture is then stirred at room temperature or heated for several hours.
 - The work-up procedure is similar to the Fries rearrangement, involving hydrolysis of the catalyst complex with ice and acid, followed by extraction, washing, and purification of the product.

Purification Protocol: Recrystallization

Crude **4'-Hydroxyacetophenone** can be purified by recrystallization to obtain a high-purity product.

- Solvent Systems: Ethanol/water mixtures or Dimethyl carbonate/cyclohexane mixtures have been reported for effective purification.[\[6\]](#)[\[7\]](#)
- General Procedure:
 - Dissolve the crude **4'-Hydroxyacetophenone** in a minimum amount of the chosen hot solvent system.
 - If necessary, treat the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.
 - Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
 - Collect the crystals by filtration and wash them with a small amount of cold solvent.
 - Dry the crystals under vacuum to remove residual solvent.

Analytical Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **4'-Hydroxyacetophenone**.[\[4\]](#)[\[8\]](#)

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is common. The gradient or isocratic elution will depend on the specific method.
- Detection: UV detection at a wavelength around 275 nm is suitable for **4'-Hydroxyacetophenone**.

- **Sample Preparation:** Samples are typically dissolved in the mobile phase or a compatible solvent like methanol.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** A solution of the sample is prepared in a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$).^[13] Tetramethylsilane (TMS) is used as an internal standard.
- **^{13}C NMR:** Similar sample preparation is used as for ^1H NMR.

3.3.3. Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.^[14]

3.3.4. Mass Spectrometry (MS)

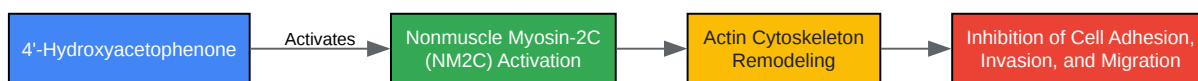
- **Techniques:** Electron ionization (EI) or electrospray ionization (ESI) are commonly used. The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).^[15]

Signaling Pathways and Biological Activities

4'-Hydroxyacetophenone exhibits a range of biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Anti-Cancer Activity: Inhibition of Cell Migration and Metastasis

Recent studies have highlighted the role of **4'-Hydroxyacetophenone** in inhibiting cancer cell adhesion, invasion, and migration.^{[1][10]} This effect is primarily mediated through the activation of nonmuscle myosin-2C (NM2C), which leads to the remodeling of the actin cytoskeleton.^[1]

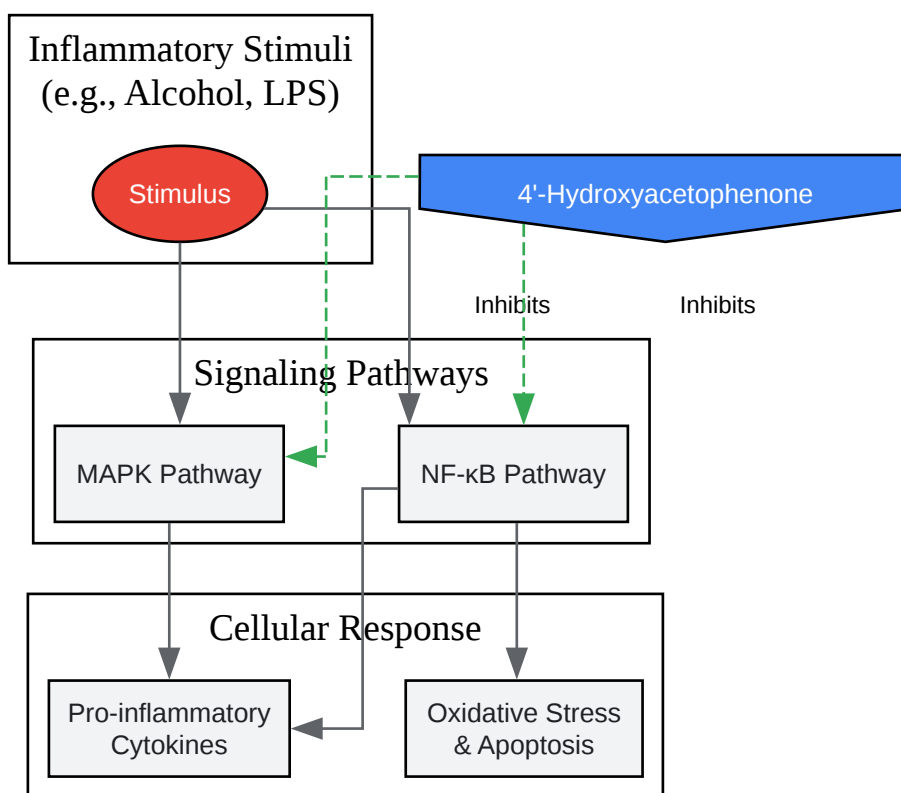


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Caption: **4'-Hydroxyacetophenone's** anti-metastatic mechanism.

Anti-Inflammatory and Hepatoprotective Effects: Modulation of NF- κ B and MAPK Signaling

The anti-inflammatory and hepatoprotective properties of **4'-Hydroxyacetophenone** are linked to its ability to modulate key inflammatory signaling pathways, such as the NF- κ B and MAPK pathways.[16][17] It can reduce the production of pro-inflammatory cytokines and mitigate oxidative stress.

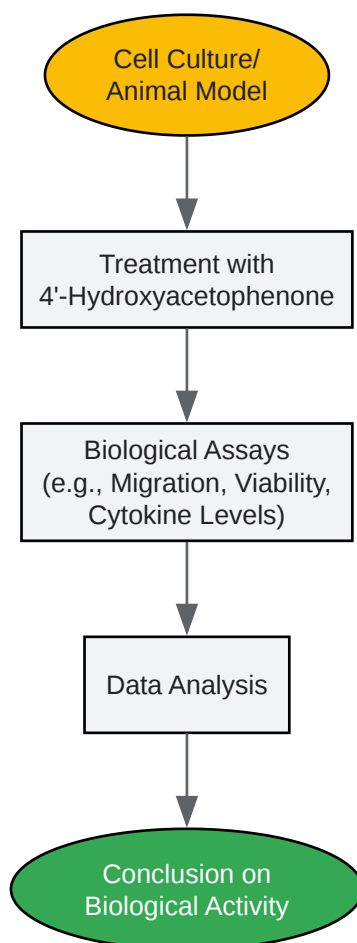


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Caption: **4'-Hydroxyacetophenone's** anti-inflammatory mechanism.

Experimental Workflow for Biological Activity Assessment

A general workflow for investigating the biological activity of **4'-Hydroxyacetophenone** is outlined below.



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Caption: Workflow for assessing biological activity.

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